2,6-Dimethyloct-7-ene-2,6-diol

描述

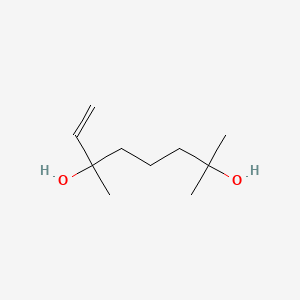

2,6-Dimethyloct-7-ene-2,6-diol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is also known by other names such as 3,7-Dimethyl-1-octene-3,7-diol and linalool hydrate . This compound is characterized by its two hydroxyl groups attached to a carbon chain with a double bond, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethyloct-7-ene-2,6-diol can be synthesized through various chemical reactions. One common method involves the catalytic reaction of appropriate alcohols and alkenes . For instance, the compound can be prepared by the stereospecific cyclization of intermediates derived from linalool . The reaction conditions typically involve the use of catalysts such as (+)-10-camphorsulfonic acid (CSA) and fractional crystallization to improve enantiopurity .

Industrial Production Methods: On an industrial scale, this compound is often produced from dehydrolinalool, an industrial intermediate . The process may involve lipase-mediated resolution to achieve the desired enantiomeric forms . This method leverages the enantioselectivity of enzymes like Novozym® 435 lipase and lipase AK in acetylation reactions .

化学反应分析

Types of Reactions: 2,6-Dimethyloct-7-ene-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution . It is easily oxidized and can react with strong oxidants . The compound can also participate in cyclization reactions to form more complex structures .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts like CSA . Reaction conditions often involve controlled temperatures and the presence of solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while cyclization reactions can produce cyclic ethers .

科学研究应用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

2,6-Dimethyloct-7-ene-2,6-diol serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the production of cinenic acid derivatives, which are known for their therapeutic properties . -

Chiral Building Block :

The compound is also used as a chiral building block in asymmetric synthesis. Its enantiomers can be employed to create biologically active compounds with specific pharmacological effects .

Fragrance and Flavor Industry

-

Flavoring Agent :

Due to its pleasant aroma, this compound is used in the formulation of flavors and fragrances. Its structural properties allow it to impart desirable scents in cosmetic products and food items . -

Synthetic Fragrance Component :

The compound is often synthesized for use in perfumes where it contributes to complex scent profiles. Its ability to blend well with other aromatic compounds makes it a valuable ingredient in fragrance formulations .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing (+)-cinenic acid from linalool. The reaction involved oxidation with Jones reagent yielding high enantiomeric purity suitable for pharmaceutical applications. The yield was reported at an impressive rate with detailed purification processes outlined .

Case Study 2: Fragrance Development

In a fragrance development project, researchers incorporated this compound into a new perfume formulation aimed at capturing floral notes. Sensory analysis indicated that the compound significantly enhanced the overall olfactory experience while maintaining stability over time .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Chiral Synthesis | Building block for enantiomerically pure compounds |

| Fragrance Industry | Flavoring agent and synthetic fragrance component |

作用机制

The mechanism of action of 2,6-Dimethyloct-7-ene-2,6-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, facilitating various chemical transformations . The compound’s ability to undergo cyclization and oxidation reactions is central to its role in synthetic chemistry .

相似化合物的比较

2,6-Dimethyloct-7-ene-2,6-diol is similar to other compounds such as linalool hydrate and 3,7-Dimethyloct-1-ene-3,7-diol . its unique structure, characterized by the presence of two hydroxyl groups and a double bond, distinguishes it from these related compounds . This structural uniqueness contributes to its versatility and wide range of applications in various fields .

List of Similar Compounds:- Linalool hydrate

- 3,7-Dimethyloct-1-ene-3,7-diol

- 7-Hydroxy-6,7-dihydrolinalool

- 3,7-Dimethyl-1-octen-3,7-diol

生物活性

2,6-Dimethyloct-7-ene-2,6-diol, a compound with the molecular formula C10H20O2, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Weight: 188.26 g/mol

- Density: 1.0±0.1 g/cm³

- Boiling Point: 336.3±42.0 °C at 760 mmHg

- Flash Point: 160.0±22.5 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antioxidant properties and potential therapeutic effects against certain diseases.

Antioxidant Activity

A significant area of research focuses on the antioxidant properties of this compound. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 30.49 |

| Ascorbic Acid | 20.00 |

| Quercetin | 25.00 |

The IC50 value indicates the concentration required to inhibit 50% of free radicals, with lower values indicating higher potency.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Radical Scavenging: The compound's ability to donate electrons may neutralize free radicals.

- Enzymatic Interactions: It may interact with various enzymes involved in metabolic pathways related to oxidative stress and inflammation.

Study on Antioxidant Properties

A recent study evaluated the DPPH radical scavenging activity of various compounds including this compound. The results demonstrated a significant capacity for radical scavenging compared to controls .

Evaluation of Biological Activities

In a comprehensive review published by MDPI, researchers summarized various methods to evaluate natural compounds' biological activities in vitro. They highlighted the importance of assessing antioxidant and anti-inflammatory activities as critical parameters for therapeutic applications .

常见问题

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of 2,6-Dimethyloct-7-ene-2,6-diol?

- Methodological Answer: Use - and -NMR to identify proton environments and carbon frameworks, particularly focusing on coupling constants to confirm olefin geometry (e.g., cis vs. trans configurations). IR spectroscopy can validate hydroxyl and alkene functional groups. For absolute stereochemistry, employ X-ray crystallography if single crystals are obtainable. Chiral HPLC or polarimetry may resolve enantiomers .

Q. What synthetic routes are documented for this compound, and how do their yields compare?

- Methodological Answer: Reported methods include acid-catalyzed hydration of linalool derivatives or enzymatic oxidation of terpene precursors. For example, hydroxylation of 3,7-dimethylocta-1,6-diene using regioselective epoxidation followed by hydrolysis achieves ~60% yield. Compare solvent systems (e.g., aqueous vs. non-polar) to optimize selectivity and minimize byproducts .

Q. How should researchers design stability studies for this diol under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated degradation studies using HPLC to monitor decomposition products. Test under acidic (pH 2–4), neutral (pH 7), and alkaline (pH 9–11) conditions at 40°C, 60°C, and 80°C. Include UV/Vis spectroscopy to track oxidation of the alkene moiety. Use Arrhenius plots to extrapolate shelf-life .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer: Discrepancies may arise from purity variations (e.g., trace solvents in synthesis) or model system differences (e.g., in vitro vs. in vivo assays). Validate purity via GC-MS or LC-HRMS. Use standardized cell lines (e.g., RAW 264.7 macrophages) and control for endogenous GPR84 expression when testing anti-inflammatory activity .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Methodological Answer: Apply QSAR models to estimate logP (hydrophobicity) and bioavailability. Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like GPR84, using homology models based on GPCR structures. ADMET predictors (e.g., SwissADME) assess metabolic stability and toxicity risks .

Q. How does the diol’s structure influence its supramolecular assembly in host-guest systems?

- Methodological Answer: Investigate hydrogen-bonding patterns via FTIR and crystallography. For example, diacetylenediol hosts (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) form inclusion complexes with diols, enabling photodimerization studies. Monitor intermolecular distances (≤4 Å) for [2+2] cycloaddition feasibility using X-ray data .

Q. What challenges arise in isolating enantiomers of this compound, and how can they be addressed?

- Methodological Answer: Chiral separation via HPLC with cellulose-based columns (e.g., Chiralpak® IC) requires optimization of mobile phase (hexane:isopropanol ratios). Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively esterifies one enantiomer. Confirm enantiomeric excess (ee) using circular dichroism .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For RNA-seq data in mechanistic studies, employ DESeq2 for differential gene expression analysis, adjusting for false discovery rates (FDR) .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer: Implement round-robin trials with standardized reagents and equipment (e.g., same brand of catalysts). Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Use inter-laboratory correlation coefficients (ICC) to assess consistency in yield and purity .

属性

IUPAC Name |

2,6-dimethyloct-7-ene-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5,11-12H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPFYGUVQUDURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(C)(C=C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880698 | |

| Record name | 7-octene-2,6-diol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethyl-7-octene-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29210-77-3 | |

| Record name | 3,7-Dimethyl-1-octen-3,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29210-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyloct-7-ene-2,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029210773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octene-2,6-diol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-octene-2,6-diol, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloct-7-ene-2,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLOCT-7-ENE-2,6-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7S8KYN9GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

51 - 52 °C | |

| Record name | 2,6-Dimethyl-7-octene-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。